Quetiapine Sulfone N-Oxide, also known as Quetiapine N,S,S-Trioxide, is a chemical compound that serves as a degradation product of the atypical antipsychotic drug quetiapine. It is classified under the category of impurities and is recognized for its potential relevance in pharmacological studies and drug development processes.
Quetiapine Sulfone N-Oxide can be sourced from commercial suppliers specializing in pharmaceutical standards, such as LGC Standards, which offers it in neat form with a molecular formula of and a molecular weight of 431.51 g/mol . This compound is classified as an impurity related to antipsychotic medications, particularly those derived from dibenzothiazepine derivatives .
The synthesis of Quetiapine Sulfone N-Oxide typically involves oxidation reactions where quetiapine undergoes metabolic transformations. One common method for synthesizing sulfones, including Quetiapine Sulfone N-Oxide, is through the oxidation of sulfide precursors. This can be achieved using various oxidizing agents or methods, such as palladium-catalyzed reactions that facilitate the insertion of sulfur dioxide into organic substrates .
In the context of quetiapine, the synthesis may involve the following steps:
Quetiapine Sulfone N-Oxide can participate in various chemical reactions typical for sulfone compounds. These reactions may include:
These reactions are crucial for understanding the metabolic pathways and degradation processes of quetiapine in biological systems.
Research indicates that metabolites like Quetiapine Sulfone N-Oxide can exhibit varying degrees of activity compared to their parent compounds, potentially affecting therapeutic outcomes or side effects.
Quetiapine Sulfone N-Oxide possesses several notable physical and chemical properties:
These properties are essential for understanding how Quetiapine Sulfone N-Oxide behaves in different environments, influencing its stability and reactivity.
Quetiapine Sulfone N-Oxide has scientific relevance primarily in pharmacological research. Its applications include:
Quetiapine Sulfone N-Oxide emerges along the metabolic cascade initiated by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP3A4. This metabolite represents an advanced oxidative state beyond initial metabolites like N-desalkylquetiapine and 7-hydroxyquetiapine. Analytical studies employing LC-HRMS/MS with molecular networking approaches have demonstrated its progressive accumulation in in vitro hepatocyte models (HepaRG cells) over 24-hour incubation periods, indicating relative stability compared to transient intermediates. Its detection kinetics provide a valuable indicator for assessing CYP-mediated metabolic activity and interindividual metabolic variations [1] [5] [6].
The metabolite's pharmacokinetic relevance extends beyond being a terminal oxidation product. As a highly polar molecule, Quetiapine Sulfone N-Oxide exhibits significantly reduced membrane permeability compared to the parent drug quetiapine. This property facilitates its efficient renal clearance, contributing minimally to direct pharmacological activity but serving as a major excretion pathway for the administered quetiapine dose. Quantitative analysis places its plasma concentration profile parallel to other major metabolites, though its formation rate lags behind primary metabolites due to the requirement for multiple oxidative steps [3] [5].
Table 1: Key Metabolites in Quetiapine Pharmacokinetics
Compound Name | Molecular Weight (g/mol) | Primary Formation Enzyme | Relative Accumulation in Hepatic Models |
---|---|---|---|
Quetiapine | 383.51 | N/A | Rapidly depleted |
N-desalkylquetiapine | 296.12 | CYP3A4 | Moderate accumulation |
7-Hydroxyquetiapine | 400.17 | CYP2D6 | Moderate accumulation |
Quetiapine Sulfone N-Oxide | 431.51 | CYP3A4 → FMO/AOX | Progressive accumulation |
Structurally, Quetiapine Sulfone N-Oxide (C₂₁H₂₅N₃O₅S) incorporates two oxygen atoms at critical sites: a sulfone group (S=O₂) at the dibenzothiazepine sulfur and an N-oxide functionality on the piperazinyl nitrogen. This dual oxidation generates a molecule with substantially enhanced polarity (logP reduction >2 units) compared to quetiapine. The sulfone modification rigidifies the molecule by converting the thiazepine sulfur from a structurally flexible tetrahedral geometry to a trigonal planar configuration within the sulfone group. Concurrently, the N-oxide formation creates a zwitterionic character, significantly altering electronic distribution [3] [4] [7].
These structural transformations profoundly impact molecular interactions. The N-oxide moiety disrupts the hydrogen-bonding potential of the piperazine nitrogen, while the sulfone group enhances the electron-withdrawing nature of the tricyclic system. Consequently, receptor binding profiles diverge dramatically from quetiapine. Functional assays confirm negligible affinity at quetiapine's primary targets (D₂ dopamine receptors and 5-HT₂A serotonin receptors), eliminating direct antipsychotic contributions. The metabolite's increased water solubility (verified through chromatographic retention behavior) directly translates to altered distribution kinetics, favoring plasma over CNS compartments [4] [7].
Table 2: Structural and Physicochemical Comparison
Property | Quetiapine | Quetiapine Sulfone N-Oxide | Functional Consequence |
---|---|---|---|
Molecular Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₅N₃O₅S | Increased oxygen content |
Key Functional Groups | Thioether, Tertiary amine | Sulfone, N-oxide | Enhanced polarity and hydrogen bonding capacity |
Calculated logP | ~2.8 | ~0.5 | Reduced membrane permeability |
Ionization State (pH 7.4) | Monocation | Zwitterion | Altered protein binding and solubility |
Receptor Affinity (D₂/5-HT₂A) | High | Negligible | Loss of direct antipsychotic activity |
Quetiapine Sulfone N-Oxide formation involves a well-defined metabolic sequence initiated by CYP3A4-catalyzed sulfoxidation to quetiapine sulfoxide, followed by either flavin-containing monooxygenase (FMO) or aldehyde oxidase (AOX)-mediated S-oxidation to the sulfone. Concurrently or subsequently, CYP-mediated N-oxidation occurs at the piperazine nitrogen. This multistep process positions Quetiapine Sulfone N-Oxide as a terminal metabolite within the oxidative cascade. In vitro inhibition studies using ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) confirm the predominant role of CYP3A4 in the initial oxidation steps, while molecular networking data reveal its accumulation pattern relative to upstream metabolites [5] [6] [8].
Beyond metabolic relevance, Quetiapine Sulfone N-Oxide exhibits unique redox properties due to its oxidized functionalities. Synthetic studies demonstrate its capacity to function as an oxygen-transfer agent in transition metal-catalyzed reactions (e.g., osmium tetroxide-catalyzed dihydroxylation), analogous to N-methylmorpholine N-oxide (NMO). This chemical behavior suggests potential in vivo redox interactions, particularly under conditions of oxidative stress. The sulfone group provides electron-withdrawing stability, while the N-oxide moiety acts as an oxygen donor, creating a molecule capable of facilitating oxidation reactions in biological environments [7].
In pharmaceutical science, Quetiapine Sulfone N-Oxide serves as a critical stability-indicating marker. Its detection in accelerated stability studies (40°C/75% RH) of quetiapine formulations signals oxidative degradation, necessitating protective formulation strategies. As a recognized degradation product, its levels are monitored according to ICH guidelines, with a typical identification threshold of ≥0.1%. Analytical reference standards are commercially available (e.g., CAS 2206606-97-3), facilitating HPLC and LC-MS/MS methods for quantification in stability testing and impurity profiling. Its formation kinetics provide a sensitive indicator of formulation vulnerability to oxidative stress [4] [5] [10].
Table 3: Enzymatic Formation and Significance in Drug Processing
Pathway Aspect | Enzymes Involved | Reaction Type | Significance |
---|---|---|---|
Primary Oxidation | CYP3A4 (>90%) | Sulfoxidation | Rate-limiting step in metabolite cascade |
Sulfone Formation | FMO1/3, AOX | Further S-oxidation | Generates sulfone intermediate |
N-Oxidation | CYP3A4, FMO3 | N-oxide formation | Creates zwitterionic terminal metabolite |
Degradation in Formulations | Non-enzymatic oxidation | Auto-oxidation | Indicates formulation instability to O₂ |
Redox Cycling Potential | Non-enzymatic | Oxygen transfer | Possible contributor to oxidative stress |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6